Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid
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Overview
Description
Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid: is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its spirocyclic structure can mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopenta[b]pyrrole-5,2’-indene]
- Spiro[cyclopentane-1,2’-inden]-2-ene-5,5-dicarbonitriles
Uniqueness
Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, as mentioned above.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
spiro[1,3-dihydrocyclopenta[c]pyrrole-5,2'-1,3-dioxolane]-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c12-9(13)11-5-7-3-10(4-8(7)6-11)14-1-2-15-10/h3-4H,1-2,5-6H2,(H,12,13) |
InChI Key |
KYGPDYUTAFVEME-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=C3CN(CC3=C2)C(=O)O |
Origin of Product |
United States |
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